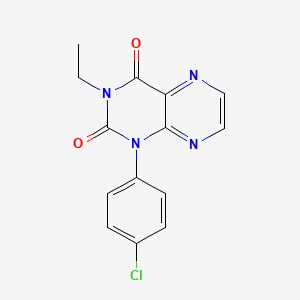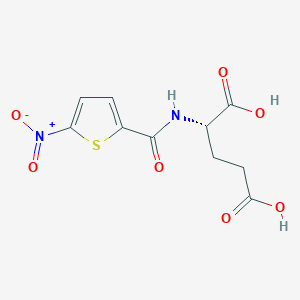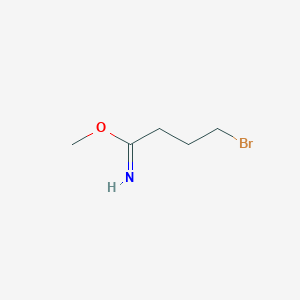
Dimethyl 2,5-diacetyl-3-cyanohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is an organic compound with the molecular formula C12H15NO6 It is known for its unique structure, which includes two acetyl groups, a cyano group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-diacetyl-3-cyanohexanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-diacetyl-3-cyanohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the substituent introduced, such as esters or amides.
Scientific Research Applications
Dimethyl 2,5-diacetyl-3-cyanohexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2,5-diacetyl-3-cyanohexanedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. The acetyl groups may also be involved in acetylation reactions, affecting the activity of enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-diacetyl-3-cyanopentanedioate
- Dimethyl 2,5-diacetyl-3-cyanobutanedioate
- Dimethyl 2,5-diacetyl-3-cyanopropanedioate
Uniqueness
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various research applications.
Properties
CAS No. |
65602-48-4 |
|---|---|
Molecular Formula |
C13H17NO6 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
dimethyl 2,5-diacetyl-3-cyanohexanedioate |
InChI |
InChI=1S/C13H17NO6/c1-7(15)10(12(17)19-3)5-9(6-14)11(8(2)16)13(18)20-4/h9-11H,5H2,1-4H3 |
InChI Key |
SSPHVTYJNLGPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(C#N)C(C(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


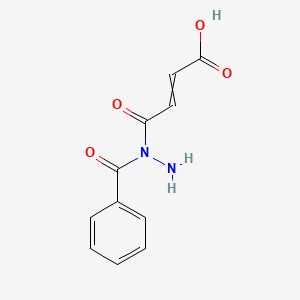
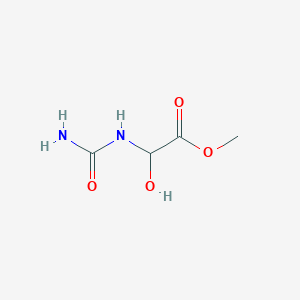

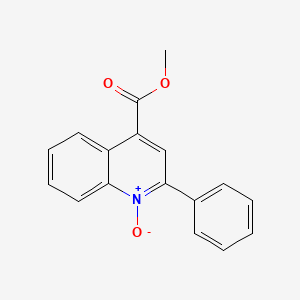

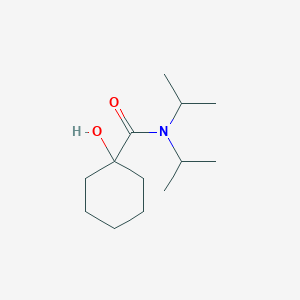


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

